molecular formula C9H8ClFO B1427226 1-(3-Chloro-2-fluorophenyl)propan-1-one CAS No. 1214323-04-2

1-(3-Chloro-2-fluorophenyl)propan-1-one

Cat. No. B1427226
M. Wt: 186.61 g/mol
InChI Key: IPTXOGKXXWEFIX-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-fluorophenyl)propan-1-one” is an organic compound with the molecular formula C9H8ClFO. It has a molecular weight of 186.61 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-2-fluorophenyl)propan-1-one” consists of a three-carbon backbone attached to a phenyl ring, which is substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-2-fluorophenyl)propan-1-one” include a molecular weight of 186.61 and a molecular formula of C9H8ClFO . Other properties such as boiling point, density, and flash point are not available in the resources I found.

Scientific Research Applications

Synthesis and Chemical Applications

  • 1-(3-Chloro-2-fluorophenyl)propan-1-one and its derivatives are pivotal in the synthesis of various pharmaceuticals and other organic compounds. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, the synthesis process, involving diazotization and coupling with benzene, is challenging due to the formation of dark decomposition products, highlighting the need for improved synthesis methods (Qiu et al., 2009).

Biomedical and Pharmacological Research

  • The applications of compounds similar to 1-(3-Chloro-2-fluorophenyl)propan-1-one extend to various domains of biomedical research. For instance, S-1, an oral fluoropyrimidine that includes components like 5-chloro-2, 4-dihydroxypyridine, has shown promise in colorectal cancer treatment due to its improved therapeutic efficacy and tolerability, emphasizing the role of such compounds in advancing chemotherapy (Miyamoto et al., 2014).

Environmental and Material Sciences

  • Compounds structurally related to 1-(3-Chloro-2-fluorophenyl)propan-1-one, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have significant applications and implications in environmental science. TDCPP, a halogen-containing organophosphorus chemical widely used as a flame retardant, has garnered attention due to its ubiquitous presence in environmental media and potential health risks, demonstrating the environmental impact and health implications of such compounds (Wang et al., 2020).

properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXOGKXXWEFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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